1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11-9(8(2)12)6-5-7-10(11)13-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFQSVIQSRMZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Substructure Significance Within Aromatic Ketones
1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one belongs to the broad class of organic compounds known as aromatic ketones. These are characterized by a carbonyl group (C=O) directly bonded to a carbon atom within an aromatic ring system. The molecular structure of this compound features a benzene (B151609) ring substituted with an ethoxy group (-OCH2CH3) at the second position, a methoxy (B1213986) group (-OCH3) at the third position, and an acetyl group (-COCH3) at the first position.
The arrangement of these functional groups on the phenyl ring dictates the compound's electronic and steric properties, which in turn influences its reactivity. The ethoxy and methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. The acetyl group, being electron-withdrawing, deactivates the aromatic ring and directs incoming electrophiles to the meta position relative to itself. The interplay of these substituents creates a unique electronic environment on the aromatic ring, which could be exploited in various chemical transformations.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Structure | Acetophenone (B1666503) |
| Aromatic Ring Substituents | 2-Ethoxy, 3-Methoxy |
| Chemical Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
Research Context and Relevance in Organic Synthesis and Medicinal Chemistry
Aromatic ketones are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). They can undergo a variety of chemical reactions at the carbonyl group, the alpha-carbon, and the aromatic ring.
The logical precursor to 1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one is 1-(2-hydroxy-3-methoxyphenyl)ethanone (also known as 2'-Hydroxy-3'-methoxyacetophenone), with CAS Number 703-98-0. lookchem.com This precursor is a known compound and its synthesis has been described. A plausible and straightforward synthetic route to this compound would involve the ethylation of the hydroxyl group of this precursor, for instance, through a Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.
While there is a lack of specific research on this compound, its structural motifs are present in various medicinally relevant compounds. The substituted acetophenone (B1666503) moiety is a common feature in molecules with diverse biological activities. Therefore, it is conceivable that this compound could serve as an intermediate in the synthesis of novel therapeutic agents.
Overview of Current Research Landscape and Identified Knowledge Gaps for 1 2 Ethoxy 3 Methoxyphenyl Ethan 1 One
Established Synthetic Routes to Aryl Ethanones
The formation of aryl ethanones, such as this compound, is a cornerstone of organic synthesis, with several reliable methods at the disposal of chemists.
Electrophilic Acylation Strategies (e.g., Friedel-Crafts Acylation using substituted benzene (B151609) derivatives)
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. libretexts.org This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. youtube.com In the context of synthesizing this compound, this would typically involve the reaction of 1-ethoxy-2-methoxybenzene (B107308) with an acylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.org
The mechanism begins with the reaction between the acylating agent and the Lewis acid to form a highly electrophilic acylium ion ([CH₃CO]⁺). youtube.com This acylium ion then attacks the electron-rich aromatic ring of 1-ethoxy-2-methoxybenzene. The ethoxy and methoxy (B1213986) groups are ortho-, para-directing and activating, meaning they increase the electron density of the benzene ring and direct the incoming electrophile to the positions ortho and para to them. In the case of 1-ethoxy-2-methoxybenzene, the substitution pattern would be influenced by the steric and electronic effects of both groups.
A general representation of the Friedel-Crafts acylation is shown below:

Table 1: Key Features of Friedel-Crafts Acylation
| Feature | Description |
| Reactants | Aromatic compound, Acyl halide or anhydride |
| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) |
| Electrophile | Acylium ion (R-C≡O⁺) |
| Key Advantages | Efficient C-C bond formation, wide applicability |
| Limitations | Does not work on strongly deactivated rings, potential for catalyst complexation with reactants or products |
It is important to note that the reaction conditions, such as temperature and the choice of solvent, can significantly influence the yield and regioselectivity of the acylation.
Ether Synthesis Approaches for Introduction of Ethoxy and Methoxy Groups (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and versatile method for preparing ethers, and it is particularly relevant for the introduction of the ethoxy group in this compound. masterorganicchemistry.comresearchgate.net This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. youtube.comkhanacademy.org
A plausible synthetic route to the target molecule would involve the use of 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one as a precursor. This phenolic compound can be deprotonated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. This nucleophilic phenoxide can then react with an ethyl halide, such as ethyl iodide or ethyl bromide, to displace the halide and form the desired ethoxy ether.
The general scheme for the Williamson ether synthesis is as follows:

Table 2: Parameters of Williamson Ether Synthesis
| Parameter | Details |
| Nucleophile | Alkoxide or Phenoxide ion |
| Electrophile | Primary alkyl halide or sulfonate |
| Reaction Type | Sₙ2 (Bimolecular Nucleophilic Substitution) |
| Key Considerations | Steric hindrance at the electrophilic carbon should be minimized to avoid elimination side reactions. |
This method is highly efficient for the formation of ethers from phenols due to the high nucleophilicity of the phenoxide ion.
Alkylation and Arylation Techniques for Aryl-Alkyl Ketone Formation
While Friedel-Crafts acylation is the most direct method, other techniques can be employed to form aryl-alkyl ketones. For instance, organometallic reagents such as organocadmium or organocuprate compounds can react with acyl chlorides to yield ketones. However, for a molecule with multiple functional groups like this compound, the chemoselectivity of such reactions would need to be carefully considered.
Synthesis of Substituted this compound Analogs and Intermediates
The synthesis of the target compound is intrinsically linked to the preparation of appropriately functionalized precursors and the derivatization of readily available starting materials.
Preparation of Functionalized Phenyl Precursors for Subsequent Derivatization
A key intermediate for the synthesis of this compound is 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one. The synthesis of this precursor has been reported through various methods. One approach involves the Fries rearrangement of 2-methoxyphenyl acetate. Another route starts from 2,3-dimethoxybenzonitrile, which can be reacted with a methyl Grignard reagent (methylmagnesium iodide) to yield the corresponding acetophenone (B1666503) after hydrolysis. chemicalbook.com
Alternatively, a protected form of the hydroxyl group can be used. For instance, 1-[2-(benzyloxy)-3-methoxyphenyl]ethan-1-one can be synthesized and then deprotected via catalytic hydrogenation (using H₂ and a palladium catalyst on carbon) to yield 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one in high yield. chemicalbook.com
Derivatization from Related Vanillin (B372448) and Acetophenone Frameworks
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are abundant and renewable starting materials that can be chemically modified to produce a variety of valuable compounds. nih.gov While a direct conversion to this compound is not straightforward due to the different substitution pattern (the target compound has substituents at positions 2 and 3), multi-step synthetic sequences starting from vanillin derivatives could be envisioned. For example, ethyl vanillin can be a starting point for introducing the ethoxy group. researchgate.net However, significant chemical manipulation of the aromatic ring would be required to achieve the desired 2,3-disubstitution pattern.
Advanced Synthetic Techniques and Optimization
The pursuit of efficient and selective synthetic routes to aromatic ketones has led to the exploration of advanced methodologies. These techniques aim to improve reaction rates, enhance yields, and control selectivity, which are crucial aspects of modern organic synthesis.
Microwave-Assisted Synthesis in Related Systems
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.net In the context of synthesizing aromatic ketones, microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. researchgate.net For instance, the Friedel-Crafts acylation, a fundamental reaction for the synthesis of aromatic ketones, has been shown to be amenable to microwave assistance. researchgate.net While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles from related systems are applicable. For example, the microwave-assisted Friedel-Crafts acylation of toluene (B28343) with various anhydrides has been successfully demonstrated, completing in as little as 15 minutes and affording a single regioisomer in good yields (60-76%). researchgate.net This suggests that a similar approach could potentially be applied to the acylation of 1-ethoxy-2-methoxybenzene to produce the target compound with enhanced efficiency. It is important to note that the effect of microwave irradiation can vary, with some studies indicating a more significant accelerating effect on intramolecular reactions compared to intermolecular ones. scirp.org
Chemo- and Regioselective Synthesis Strategies
Achieving high chemo- and regioselectivity is a primary challenge in the synthesis of polysubstituted aromatic compounds like this compound. The substitution pattern on the aromatic ring is dictated by the directing effects of the existing substituents, in this case, the ethoxy and methoxy groups. Both are ortho-, para-directing and activating groups. In a Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene, the incoming acetyl group would be directed to the positions ortho and para to these activating groups. The regiochemical outcome will depend on the relative directing strength and steric hindrance of the ethoxy and methoxy groups.
To control the regioselectivity, various strategies can be employed. The choice of catalyst and reaction conditions can influence the position of acylation. For instance, in the acylation of other methoxy-substituted naphthalenes, the regioselectivity was found to be dependent on the solvent and temperature. bas.bg Furthermore, directed ortho-metalation is a powerful strategy for achieving specific regioselectivity. This involves the use of a directing group to guide the deprotonation of a specific ortho-position, followed by quenching with an electrophile. While not explicitly reported for this compound, this methodology is a viable approach for controlling the introduction of the acetyl group.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.
For the Friedel-Crafts acylation of electron-rich aromatic compounds like 1-ethoxy-2-methoxybenzene, a variety of Lewis and Brønsted acids can be used as catalysts. The optimization of the catalyst is crucial, as it affects both the reaction rate and selectivity. In the acylation of anisole (B1667542) (methoxybenzene) with acetic anhydride, different solid acid catalysts have been investigated, with mordenite (B1173385) zeolite showing high conversion and excellent selectivity for the para-isomer. scirp.org
The molar ratio of the reactants is another important factor. For instance, in the acylation of 2-methoxynaphthalene, varying the molar ratio of the substrate to the acylating agent had a significant impact on the conversion and selectivity. bas.bg Temperature and reaction time are also interdependent parameters that need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.
A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently identify the optimal set of reaction conditions. This involves varying multiple parameters simultaneously to understand their individual and interactive effects on the reaction outcome.
Below is an interactive data table summarizing the optimization of reaction conditions for the acylation of anisole, a related compound, which can provide insights into the potential optimization for the synthesis of this compound.
Catalytic Approaches in the Synthesis of Related Aromatic Ketones
The use of catalysts is central to the synthesis of aromatic ketones, with the Friedel-Crafts acylation being a classic example. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts, leading to significant waste generation. ijcps.org Modern research focuses on developing more sustainable and efficient catalytic systems.
Heterogeneous solid acid catalysts, such as zeolites and heteropolyacids, offer several advantages, including ease of separation, reusability, and often, enhanced selectivity. ijcps.orgicm.edu.pl For example, Preyssler's anion, a type of heteropolyacid, has been shown to be a highly efficient and selective catalyst for the acylation of methoxybenzene with acetic anhydride, achieving a 98% yield of p-methoxyacetophenone at room temperature in just 15 minutes. icm.edu.pl Similarly, zeolites like Hβ have been explored for the acylation of various arenes under solvent-free conditions. ijcps.org
The choice of catalyst can also influence the regioselectivity of the reaction. In the acylation of 2-methoxynaphthalene, the use of a phosphotungstic acid catalyst in an ionic liquid medium demonstrated good conversion and high selectivity towards the 1-acyl isomer. bas.bg This highlights the potential for tuning the catalytic system to achieve a desired regiochemical outcome in the synthesis of this compound.
The following table provides a summary of different catalytic approaches used in the acylation of related aromatic compounds.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of synthesizing this compound, several green approaches can be considered.
One of the primary goals of green chemistry is the replacement of hazardous reagents and catalysts with more environmentally benign alternatives. The use of solid acid catalysts, as discussed in the previous section, is a key green strategy as it avoids the use of corrosive and difficult-to-handle Lewis acids like AlCl₃ and allows for catalyst recycling. ijcps.orgicm.edu.pl
Another important principle is the use of safer solvents or, ideally, the elimination of solvents altogether. Solvent-free reactions, often facilitated by microwave irradiation or the use of solid catalysts, can significantly reduce waste and simplify product purification. ijcps.org When solvents are necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged. Ionic liquids, for example, have been explored as recyclable reaction media for Friedel-Crafts acylations. bas.bg
Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is also a key consideration. The use of acylating agents like acetic anhydride instead of acyl chlorides can improve atom economy, as the byproduct, acetic acid, is less hazardous than hydrogen chloride. ijcps.orgicm.edu.pl
The development of catalytic processes that operate under milder reaction conditions (lower temperature and pressure) also aligns with green chemistry principles by reducing energy consumption. The high efficiency of some modern catalysts allows for reactions to be conducted at or near room temperature. icm.edu.pl
Reactions of the Acetophenone Moiety
The acetophenone portion of the molecule, characterized by a carbonyl group and an adjacent alpha-carbon, is a primary site for a variety of chemical reactions.
Carbonyl Group Transformations
The carbonyl group is susceptible to both reduction and oxidation, leading to the formation of alcohols and carboxylic acids, respectively.
Reductions to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(2-ethoxy-3-methoxyphenyl)ethan-1-ol. This transformation is typically achieved using hydride reagents.
| Reaction | Reagents | Product |
| Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | 1-(2-ethoxy-3-methoxyphenyl)ethan-1-ol |
Oxidations to Carboxylic Acids: While the oxidation of ketones to carboxylic acids is less common than the oxidation of aldehydes, it can be accomplished under specific conditions, often involving strong oxidizing agents and leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group.
Alpha-Carbon Reactivity
The carbon atom alpha to the carbonyl group is activated and can participate in a range of reactions, including halogenation and nucleophilic substitution. These reactions proceed through the formation of an enol or enolate intermediate. libretexts.orgmsu.edu
Halogenation: In the presence of a suitable halogen and either an acid or a base catalyst, the alpha-carbon can be halogenated. The reaction is autocatalytic as it produces an acid byproduct. libretexts.org
Nucleophilic Substitution: The alpha-hydrogens are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in nucleophilic substitution reactions. youtube.com
Condensation Reactions leading to Conjugated Systems
The activated alpha-hydrogens also enable condensation reactions, which are crucial for the formation of larger, conjugated molecules like chalcones.
Chalcone Formation via Claisen-Schmidt Condensation: this compound can react with an aromatic aldehyde in the presence of a base catalyst (like sodium hydroxide) in what is known as a Claisen-Schmidt condensation. libretexts.org This reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) addition product yields a chalcone, an α,β-unsaturated ketone.
Electrophilic Aromatic Substitution on the Ethoxy-Methoxyphenyl Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the electron-donating ethoxy and methoxy groups. wikipedia.org
Regioselectivity and Electronic Effects of Alkoxy Substituents
The ethoxy and methoxy groups are ortho, para-directing activators. libretexts.org They increase the electron density of the aromatic ring through resonance, thereby making it more susceptible to attack by electrophiles. wikipedia.org The acetyl group, however, is a deactivating meta-director. The regiochemical outcome of an electrophilic substitution reaction will be determined by the combined directing effects of these three substituents. Generally, the powerful activating and ortho, para-directing effects of the alkoxy groups dominate. youtube.com The substitution pattern will favor the positions that are ortho and para to the alkoxy groups and are least sterically hindered.
| Substituent | Effect on Ring | Directing Influence |
| Ethoxy (-OCH2CH3) | Activating | Ortho, Para |
| Methoxy (-OCH3) | Activating | Ortho, Para |
| Acetyl (-COCH3) | Deactivating | Meta |
Modifications and Cleavages of Ether Linkages
The ethoxy and methoxy groups, while generally stable, can be cleaved under specific and often harsh reaction conditions.
Ether Cleavage: The cleavage of aryl alkyl ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. youtube.com In the case of this compound, this would lead to the formation of the corresponding phenol(s) and alkyl halides. The use of Lewis acids can also facilitate ether cleavage. mdma.ch
Lack of Documented Evidence on the Synthesis of Specified Heterocyclic Derivatives from this compound
Despite a thorough review of scientific literature, no specific research findings or established synthetic protocols were identified for the derivatization of this compound into the heterocyclic systems outlined in the requested article structure. The existing chemical literature does not provide direct evidence for the use of this specific ketone as a scaffold in the synthesis of triazole, bis-triazole, pyridazinone, thiadiazole, or imidazole (B134444) derivatives.
Furthermore, there is no available information on the stereoselective derivatization of this compound or its applications as a chiral auxiliary in asymmetric synthesis.
The acetyl group (ethan-1-one moiety) on the substituted phenyl ring represents a potential reactive site for cyclization and condensation reactions, which are common strategies for the synthesis of heterocyclic compounds. In principle, this ketone could serve as a precursor for various heterocyclic scaffolds. For instance, it could potentially react with hydrazine (B178648) derivatives to form pyridazinones, or its α-carbon could be functionalized to introduce functionalities necessary for the construction of other nitrogen- and sulfur-containing rings.
However, without documented experimental results, any discussion of these potential reaction pathways would be purely speculative and would not meet the required standards of a scientifically accurate and informative article based on detailed research findings. The constraints of the request, which mandate a strict adherence to a specific outline focused solely on this compound and the inclusion of detailed research, cannot be met due to the absence of such research in the public domain.
Therefore, the following sections of the proposed article remain unwritten, pending the publication of relevant research:
Stereoselective Derivatization and Chiral Auxiliary Applications
Further investigation and original research would be required to establish the chemical reactivity and potential for derivatization of this compound in the context of heterocyclic chemistry.
Advanced Structural Elucidation and Spectroscopic Characterization of 1 2 Ethoxy 3 Methoxyphenyl Ethan 1 One
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
There is no available high-resolution mass spectrometry (HRMS) data for 1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one in the public domain. Such data would be critical for confirming its molecular formula, C₁₁H₁₄O₃, by providing a highly accurate mass measurement. Furthermore, fragmentation analysis, which details how the molecule breaks apart in the mass spectrometer, would offer invaluable insights into its structural components, such as the presence of the ethoxy, methoxy (B1213986), and acetyl groups on the phenyl ring. Without this data, a key piece of evidence for its molecular identity is missing.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
¹H NMR Chemical Shift Analysis and Coupling Constant Determination
Experimental ¹H NMR data for this compound is not available in published literature. A theoretical analysis would predict a complex spectrum corresponding to the ethoxy protons (a triplet and a quartet), the methoxy protons (a singlet), the acetyl protons (a singlet), and the three aromatic protons on the benzene (B151609) ring, which would exhibit a specific splitting pattern based on their substitution. However, without experimental data, the precise chemical shifts and coupling constants remain undetermined.
¹³C NMR Chemical Shift Analysis and Multiplicity Information
Similarly, no experimental ¹³C NMR spectrum for this compound has been publicly documented. A ¹³C NMR spectrum would be expected to show eleven distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ketone, the aromatic carbons, and the carbons of the ethoxy and methoxy groups. Information on the multiplicity of these signals, obtained through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would further confirm the number of hydrogen atoms attached to each carbon.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Given the absence of basic 1D NMR data, it is unsurprising that no advanced 2D NMR studies (such as COSY, HSQC, HMBC, or NOESY) have been reported for this compound. These powerful techniques are essential for definitively assigning all proton and carbon signals and for elucidating the precise connectivity and spatial relationships of atoms within the molecule.
Vibrational Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands
There is no published FT-IR spectrum for this compound. An FT-IR analysis would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the ketone, C-O stretching vibrations for the ether linkages of the ethoxy and methoxy groups, C-H stretching from the aromatic and aliphatic portions of the molecule, and aromatic C=C stretching bands. The absence of this data prevents the experimental confirmation of these key functional groups.
Raman Spectroscopy for Complementary Vibrational Modes
No published Raman spectra or analyses of vibrational modes for this compound were found. This analysis would typically involve identifying characteristic peaks corresponding to the vibrational, rotational, and other low-frequency modes of the molecule's functional groups, providing a fingerprint for the compound's structure.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties
There are no available UV-Vis absorption spectra for this compound in the scientific literature. Such a spectrum would reveal information about the electronic transitions within the molecule, particularly those involving the aromatic ring and carbonyl group, indicating the wavelengths of maximum absorbance (λmax).
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, detailed experimental data derived from X-ray crystallography are unavailable.
Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Torsional Angles
Without a solved crystal structure, precise, experimentally determined data on bond lengths, bond angles, and torsional angles for this compound cannot be reported.
Crystal Packing and Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)
Analysis of crystal packing and intermolecular forces, such as hydrogen bonds or π-stacking, requires crystallographic data. As this is not available, a Hirshfeld surface analysis or any other form of intermolecular interaction analysis for the solid state of this compound cannot be performed.
Conformational Analysis in the Solid State
The specific conformation of this compound in the solid state, which would describe the spatial arrangement of its ethoxy, methoxy, and acetyl groups relative to the phenyl ring, is unknown without X-ray crystallography data.
Computational Chemistry and Theoretical Investigations of 1 2 Ethoxy 3 Methoxyphenyl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules.
Density Functional Theory (DFT) Studies for Ground State Geometries and Energies
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding electronic energy. For 1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformation. This would provide precise information on bond lengths, bond angles, and dihedral angles. However, at present, no published studies contain these specific optimized geometric parameters or the calculated ground state energy for this compound.
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps and Frontier Orbitals)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and its electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and the energy required for electronic excitation. A detailed molecular orbital analysis for this compound would map the spatial distribution of these orbitals and quantify the energy gap. Such an analysis would be valuable for predicting how the molecule might interact with other chemical species. Regrettably, specific data regarding the HOMO-LUMO energies and their distributions for this compound are not available in the reviewed literature.
Spectroscopic Property Predictions and Validation
Computational methods are frequently employed to predict various spectroscopic properties, which can then be compared with experimental data for validation.
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for confirming molecular structures. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach are used to predict the ¹H and ¹³C NMR spectra. A computational study on this compound would provide predicted chemical shifts for each unique proton and carbon atom, which could then be compared with experimentally obtained spectra to affirm the compound's structure. No such theoretical NMR data has been published for this specific molecule.
Vibrational Frequency Computations and Scaling
Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule by calculating its normal modes of vibration. These theoretical frequencies are often scaled to better match experimental results. This type of analysis helps in the assignment of specific vibrational modes to the observed spectral bands. For this compound, this would involve identifying the characteristic stretching and bending frequencies associated with its functional groups, such as the carbonyl, ether, and aromatic C-H bonds. Currently, there are no published computational vibrational frequency data for this compound.
Electronic Transition Predictions (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. Such predictions for this compound would characterize its chromophoric properties. However, specific TD-DFT predictions for the UV-Vis spectrum of this compound are not found in the existing literature.
Molecular Topology and Electrostatic Potential Analysis
The arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical behavior. Analyses such as Molecular Electrostatic Potential (MEP) mapping, Hirshfeld surface analysis, and Mulliken population analysis provide a detailed picture of these characteristics.
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, highlighting regions that are electron-rich or electron-poor. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or neutral potential. researchgate.net
For this compound, the MEP map would reveal distinct zones of reactivity. The most intense red region, indicating the most negative electrostatic potential, would be concentrated around the carbonyl oxygen atom of the ethanone (B97240) group due to its high electronegativity and the presence of lone pairs of electrons. This makes it the primary site for interactions with electrophiles or hydrogen bond donors. The ether oxygen atoms of the ethoxy and methoxy (B1213986) groups would also exhibit negative potential, though less intense than the carbonyl oxygen.
Conversely, blue regions of positive potential would be located around the hydrogen atoms, particularly those on the methyl and methylene (B1212753) groups of the substituents and the aromatic ring. These sites are potential targets for nucleophilic attack. The analysis of MEP maps thus provides a predictive framework for the molecule's reactivity and intermolecular bonding preferences. nih.gov
Hirshfeld surface analysis is a modern computational method used to partition crystal space and visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. nih.govnih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it is possible to identify specific atoms involved in close contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds.
While a crystal structure for this compound is not available for direct analysis, data from structurally related aromatic ketones can provide insight into the expected interactions. Typically, non-specific H···H contacts account for the largest portion of the Hirshfeld surface. nih.gov Interactions involving the oxygen atoms, such as O···H/H···O contacts, would also be significant, representing potential C–H···O weak hydrogen bonds. Given the aromatic system, C···H/H···C contacts, indicative of C-H···π interactions, would also contribute to the packing stability.
| Interaction Type | Typical Percentage Contribution (%) |
|---|---|
| H···H | ~40 - 50 |
| C···H / H···C | ~20 - 30 |
| O···H / H···O | ~10 - 20 |
| C···C | ~3 - 8 |
| Other | ~1 - 5 |
Table 1: Illustrative percentage contributions of intermolecular contacts to the Hirshfeld surface for a typical aromatic ketone, based on findings for similar structures. The exact values for this compound would require experimental crystal data. nih.govmdpi.comsemanticscholar.org
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital theory. uni-muenchen.de This analysis provides insight into the electron distribution and can reveal the effects of intramolecular charge transfer, where electron density is shifted from one part of a molecule to another due to differences in electronegativity. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set in the calculation. researchgate.net
For this compound, the charge distribution is heavily influenced by the presence of three highly electronegative oxygen atoms. The analysis would show a significant negative charge on the carbonyl oxygen atom and a corresponding positive charge on the adjacent carbonyl carbon, indicating a highly polarized C=O bond. The two ether oxygen atoms would also carry negative charges, withdrawing electron density from their neighboring carbon atoms (both aromatic and aliphatic). This intramolecular charge transfer from the substituted phenyl ring and alkyl groups towards the oxygen atoms is a key feature of the molecule's electronic structure and is fundamental to its reactivity.
Conformational Dynamics and Stability Assessment
The three-dimensional structure of a molecule is not static; it can adopt various spatial arrangements, or conformations, due to rotation around single bonds. Understanding the preferred conformations and the energy barriers between them is essential for predicting molecular properties.
The conformational landscape of this compound is primarily defined by several rotatable bonds:
The bond between the aromatic ring and the carbonyl carbon.
The C-O bonds of the methoxy and ethoxy groups.
The C-C bond within the ethoxy group.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Descriptors
Cheminformatics utilizes computational methods to analyze chemical data. QSAR descriptors are calculated properties that quantify various aspects of a molecule's structure and are often used to predict its biological activity or physicochemical properties. Two of the most common descriptors are the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP).
Topological Polar Surface Area (TPSA) is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov Molecules with lower TPSA values are generally more membrane-permeable.
LogP is the logarithm of the partition coefficient of a compound between octanol (B41247) and water. It is a measure of a molecule's lipophilicity (fat-solubility) or hydrophobicity (water-insolubility). LogP is a critical parameter in drug design, as it affects how a drug is absorbed, distributed, metabolized, and excreted.
While specific experimental data for this compound is scarce, computed values for the closely related isomer 1-(4-Ethoxy-3-methoxyphenyl)ethanone can provide a reliable estimate of these properties. nih.gov
| Descriptor | Computed Value (for isomer) | Implication |
|---|---|---|
| TPSA | 35.5 Ų | Indicates good membrane permeability. |
| XLogP3 | 2.2 | Suggests moderate lipophilicity. |
Table 2: Computed QSAR descriptors for the isomer 1-(4-Ethoxy-3-methoxyphenyl)ethanone, used as an estimate for this compound. nih.gov
Structure Activity Relationship Sar and Biological Explorations of 1 2 Ethoxy 3 Methoxyphenyl Ethan 1 One Scaffolds
Design and Synthesis of Biologically Active Derivatives for SAR Elucidation
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. For the 1-(2-ethoxy-3-methoxyphenyl)ethan-1-one core, SAR elucidation involves targeted modifications at three primary sites: the aryl ring, the acetophenone (B1666503) side chain, and the incorporation of new heterocyclic systems.
Impact of Aryl Ring Substituent Modifications (e.g., Ethoxy, Methoxy (B1213986) groups, Halogenation) on Activity
The substituents on the aryl ring are critical determinants of a molecule's interaction with its biological target. Modifications to the ethoxy and methoxy groups, or the introduction of other functionalities like halogens, can profoundly influence activity by altering lipophilicity, electronic distribution, and steric hindrance.
The position of alkoxy groups is a key factor in bioactivity. Studies on structurally related methoxyphenyl β-diketones have shown that altering the methoxy group's position on the aromatic ring significantly impacts the resulting compound's antimicrobial and cytotoxic activity. mdpi.com For the this compound scaffold, modifications such as demethylation of the methoxy group to a hydroxyl group, or its replacement with larger alkoxy groups, can modulate hydrogen bonding capabilities and hydrophobic interactions within a target's binding pocket.
Halogenation is a common strategy in medicinal chemistry to enhance biological activity. The introduction of halogen atoms like chlorine, bromine, or fluorine can increase a compound's metabolic stability and lipophilicity, which may improve its ability to cross cell membranes. researchgate.net Furthermore, halogens can act as hydrogen bond acceptors and participate in halogen bonding, providing additional points of interaction with a biological target. For example, in studies of raloxifene (B1678788) analogs, small, highly electronegative substituents such as fluoro and chloro at the 4'-position were found to be optimal for both in vitro and in vivo activity. nih.gov
| Modification Type | Example Substituent | Predicted Impact on Bioactivity | Rationale |
| Alkoxy Group Modification | -OH (from -OCH3) | Potential increase or decrease in activity | Alters hydrogen bonding potential and polarity. |
| -OPr (from -OEt) | May increase lipophilicity | Modifies steric bulk and hydrophobic interactions. | |
| Halogenation | -Cl, -Br at C4, C5, or C6 | Potential enhancement of activity | Increases lipophilicity and metabolic stability; introduces potential for halogen bonding. researchgate.net |
| Positional Isomerism | 3-ethoxy-2-methoxy | Altered activity profile | Changes the spatial arrangement and electronic properties of the molecule, affecting target binding. mdpi.com |
Acetophenone Chain Modifications and their Influence on Bioactivity
The acetyl group (-COCH3) of the acetophenone core is another key site for modification. Alterations to this side chain can influence the molecule's reactivity, steric profile, and ability to engage with biological targets. Research on other scaffolds has demonstrated that extending the alkyl chain or introducing functional groups can lead to significant changes in cytotoxic effects. nih.gov
Potential modifications include:
Chain Elongation: Replacing the methyl group with ethyl, propyl, or longer alkyl chains can probe the size and shape of a receptor's hydrophobic pocket.
Functionalization: Introducing polar groups such as amines or carboxylic acids can create new hydrogen bonding or ionic interactions, potentially improving solubility and target affinity.
Cyclization: The side chain can be incorporated into a larger ring system, restricting conformational flexibility, which can sometimes lead to a more favorable binding orientation and increased potency.
Incorporation of Various Heterocyclic Rings into the Scaffold (e.g., Triazoles, Pyridazinones)
Incorporating heterocyclic rings is a powerful strategy for generating novel derivatives with diverse biological activities. Triazoles and pyridazinones are two such heterocycles known to be "privileged structures" in medicinal chemistry, as they are found in numerous compounds with a wide range of pharmacological properties.
Triazoles: The 1,2,4-triazole (B32235) ring is a versatile scaffold associated with a broad spectrum of biological activities, including antifungal, anti-inflammatory, anticancer, and anticonvulsant properties. tijer.org The synthesis of derivatives containing a methoxyphenyl substituent linked to a 1,2,4-triazole nucleus has been an area of active research, highlighting the potential of this combination. zsmu.edu.ua By reacting the acetyl group of the this compound core to form a triazole, it is possible to generate novel compounds. The triazole ring can act as a rigid linker, orienting the substituted phenyl ring towards its target, and its nitrogen atoms can serve as hydrogen bond acceptors.
Pyridazinones: The pyridazin-3(2H)-one core is another pharmacologically significant heterocycle found in agents with cardiovascular, anticancer, and anti-inflammatory activities. nih.gov The synthesis of pyridazinone derivatives is a well-established field, and their diverse biological potential makes them an attractive choice for incorporation into the target scaffold. scispace.comresearchgate.net For instance, certain pyridazinone derivatives have been identified as inhibitors of the PDE4 enzyme. nih.gov
| Heterocycle | Associated Biological Activities | Potential Synthetic Strategy |
| 1,2,4-Triazole | Antifungal, anti-inflammatory, anticancer, antibacterial, antiviral, anticonvulsant. tijer.orgchemmethod.com | Reaction of the acetophenone with a suitable reagent to form a chalcone, followed by cyclization with hydrazine (B178648) and subsequent reactions. |
| Pyridazinone | Cardiovascular (vasodilator), anticancer, anti-inflammatory, antimicrobial, anti-HIV. scispace.com | Condensation of a dicarbonyl derivative of the scaffold with hydrazine hydrate. |
Investigation of Molecular Mechanisms of Action for Derivative Classes
Understanding the specific molecular pathways through which a compound exerts its effects is essential for drug development. For derivatives of the this compound scaffold, key mechanisms to investigate include enzyme inhibition and receptor binding.
Enzyme Modulation and Inhibition Pathways (e.g., Phosphodiesterase 4 (PDE4) inhibition)
Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibiting PDE4 increases intracellular cAMP levels, which can suppress inflammatory responses. This makes PDE4 a valuable target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). researchgate.net
Many PDE4 inhibitors, such as Rolipram, feature a catechol-ether moiety (two adjacent alkoxy groups on a phenyl ring). nih.gov The 2-ethoxy-3-methoxyphenyl substitution pattern on the target scaffold is structurally analogous to this key feature. This suggests that derivatives of this compound could be promising candidates for development as PDE4 inhibitors. Exploring this pathway would involve screening derivatives for their ability to inhibit PDE4 isoforms and measuring their effect on downstream inflammatory markers.
Receptor Binding and Agonist/Antagonist Activities (e.g., GABA receptors, 5-hydroxytryptamine 2A antagonism)
GABA Receptors: The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Compounds that modulate GABAA receptor activity can have sedative, anxiolytic, or anticonvulsant effects. Some triazole derivatives have been reported to act as antagonists at GABA receptors, suggesting that incorporating a triazole ring into the this compound scaffold could yield compounds with activity at this target. nih.gov
5-hydroxytryptamine 2A (5-HT2A) Antagonism: The 5-HT2A receptor is a subtype of serotonin (B10506) receptor implicated in various neurological processes. Antagonists of this receptor are used as atypical antipsychotics and have potential for treating other conditions like insomnia and platelet aggregation. nih.govdrugbank.com A strong rationale for investigating this activity comes from the compound M100907, a potent and selective 5-HT2A antagonist. nih.gov M100907 features a 2,3-dimethoxyphenyl group, which is structurally very similar to the 2-ethoxy-3-methoxyphenyl moiety of the target scaffold. This structural similarity strongly suggests that derivatives of this compound could exhibit significant 5-HT2A antagonist activity. nih.gov
| Molecular Target | Potential Therapeutic Area | Rationale for Investigation |
| Phosphodiesterase 4 (PDE4) | Asthma, COPD, Inflammatory Disorders | The 2,3-dialkoxy pattern is similar to the catechol-ether moiety in known PDE4 inhibitors. nih.gov |
| GABAA Receptor | Anxiety, Seizure Disorders, Insomnia | Certain triazole-containing compounds exhibit activity at GABA receptors. nih.gov |
| 5-HT2A Receptor | Schizophrenia, Psychosis, Insomnia | High structural similarity to the 2,3-dimethoxyphenyl moiety of the potent 5-HT2A antagonist M100907. nih.gov |
Cell Signaling Pathway Perturbations (e.g., disruption of VEGF signaling, induction of mitochondrial apoptosis)
The acetophenone scaffold, central to this compound, is implicated in the modulation of critical cell signaling pathways, particularly those governing cell survival and apoptosis. Vascular Endothelial Growth Factor (VEGF) signaling is a crucial pathway for endothelial cell growth, migration, and survival. reactome.org VEGF and its receptors regulate a complex network of processes that are vital in both normal vascular development and pathological conditions. reactome.org One of its key roles is as a potent inhibitor of apoptosis. This anti-apoptotic function is partly achieved through the suppression of genes encoding pro-apoptotic proteins. nih.gov
Conversely, derivatives built upon the acetophenone framework have been shown to induce apoptosis, often through the mitochondrial pathway. For instance, chalcones, which are synthesized from acetophenone precursors, can trigger programmed cell death in cancer cells. frontiersin.org The induction of apoptosis by these scaffolds is often linked to the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and activation of the caspase cascade.
Furthermore, studies on neuronal-like cells have shown that while VEGF can protect against mitochondrial dysfunction, certain toxins can induce a collapse in mitochondrial membrane potential and cell death. nih.govresearchgate.net This highlights the delicate balance within cellular signaling pathways that can be perturbed by external chemical agents. The ability of acetophenone-related scaffolds to influence these pathways underscores their potential as a basis for developing new therapeutic agents that can selectively promote or inhibit apoptosis.
Anti-inflammatory and Immunomodulatory Mechanisms
Derivatives of the alkoxy-substituted acetophenone scaffold have demonstrated significant anti-inflammatory and immunomodulatory activities through various mechanisms. A primary mode of action involves the inhibition of key inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com
For example, the compound 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, which shares a core structure with the subject compound, effectively suppresses pro-inflammatory responses in microglia by blocking the phosphorylation of MAPK molecules and preventing the nuclear translocation of NF-κB subunits. nih.gov Similarly, propenone derivatives synthesized from methoxy-substituted acetophenones inhibit inflammatory responses by targeting upstream kinases like Src and Syk, which are crucial for NF-κB activation. nih.gov
These actions lead to a significant downstream reduction in the production and expression of key inflammatory mediators.
Key Anti-inflammatory Effects of Acetophenone Scaffolds:
Inhibition of Inflammatory Mediators: Reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov
Suppression of Pro-inflammatory Cytokines: Decreased gene expression and release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com
Downregulation of Inflammatory Enzymes: Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govmdpi.com
Some alkoxy acetophenone derivatives have also been specifically investigated for their potential as selective COX-2 inhibitors, which would provide anti-inflammatory effects with a reduced risk of gastric ulceration compared to non-selective NSAIDs. nih.gov The immunomodulatory potential of these scaffolds is further highlighted by their ability to selectively modulate cytokine profiles, such as suppressing pro-inflammatory TNF-α while elevating anti-inflammatory cytokines like TGF-β1. mdpi.com
| Compound/Scaffold | Primary Mechanism | Key Downstream Effects | Reference |
|---|---|---|---|
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | Inhibition of NF-κB and MAPK signaling | Suppression of NO, PGE2, TNF-α, IL-1β, IL-6 | nih.gov |
| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone | Inhibition of Src, Syk, and NF-κB | Reduced NO production; suppressed iNOS and TNF-α mRNA | nih.gov |
| 3-alkoxy-4-methanesulfonamido acetophenone derivatives | Hypothesized COX-2 inhibition (from docking studies) | Reduced carrageenan-induced rat paw edema | nih.gov |
| Pyrrole derivatives | Suppression of TNF-α | Elevation of TGF-β1 | mdpi.com |
Antimicrobial and Antifungal Action Mechanisms (e.g., against bacterial species, dermatophytes)
The acetophenone scaffold and its derivatives have been explored for their potential as antimicrobial and antifungal agents. Research into related structures, such as 2-acylated benzohydroquinones, has shown promising activity against a range of fungal pathogens, including various Candida species and filamentous fungi. mdpi.com
The mechanism of action for these phenolic compounds is often attributed to their ability to disrupt fungal cell membrane integrity. For example, 2-octanoylbenzohydroquinone was identified as a particularly potent agent, with minimum inhibitory concentration (MIC) values comparable to the standard antifungal drug amphotericin B against certain strains like Candida krusei and Rhizopus oryzae. mdpi.com The activity of these compounds is influenced by the nature of the acyl chain, suggesting that lipophilicity plays a key role in their ability to interact with and disrupt the fungal membrane.
While extensive research on the specific antimicrobial properties of this compound is limited, studies on various fungal extracts demonstrate broad-spectrum activity against common pathogens like Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Benzochromene derivatives have also been noted for their antimicrobial properties, targeting bacterial enzymes and efflux pumps. nih.gov This suggests that the core phenolic and acetophenone structures are valuable starting points for the development of new antimicrobial agents.
Antiparasitic and Antitubercular Activity Mechanisms
While the broader class of quinones and other heterocyclic scaffolds have shown notable antiparasitic and antitubercular activity, specific research into the this compound scaffold in these areas is not extensively documented. researchgate.netnih.gov However, the general strategies employed by antitubercular agents provide a framework for potential mechanisms. Many modern antitubercular drugs target essential enzymes involved in the synthesis of the mycobacterial cell wall. nih.gov For instance, decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) is a validated target, and inhibitors often feature heterocyclic cores. nih.gov It has been observed in some series that substitutions with methoxy groups can enhance antimycobacterial activity, indicating that the alkoxy substitutions present in the this compound scaffold could be a favorable feature in designing new agents. nih.gov
Naphthoquinones, which are structurally related to phenolic compounds, have demonstrated activity against both susceptible and resistant strains of M. tuberculosis. nih.gov These findings suggest that phenolic scaffolds could serve as a promising foundation for developing novel therapeutic strategies against tuberculosis and other parasitic diseases, though further investigation is required to establish the activity of the specific acetophenone scaffold.
Tyrosinase Inhibition Mechanisms
Derivatives containing methoxy and hydroxyl-substituted phenyl rings are well-recognized inhibitors of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. mdpi.comnih.gov The inhibitory mechanism of these phenolic compounds is primarily attributed to their ability to chelate the copper ions within the active site of the enzyme, thereby preventing the substrate from binding and being oxidized. mdpi.com
The mode of inhibition can vary depending on the specific structure of the compound. Kinetic studies have shown that different inhibitors can act through competitive, non-competitive, or mixed-type inhibition. nih.govnih.gov
Competitive Inhibition: The inhibitor directly competes with the substrate (e.g., L-tyrosine) for binding to the enzyme's active site. Kojic acid, a standard tyrosinase inhibitor, functions partly through this mechanism by chelating copper. mdpi.com
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding. nih.govnih.gov
Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov
The presence and position of hydroxyl and methoxy groups on the phenyl ring are critical for inhibitory activity. nih.govresearchgate.net For example, compounds with 2,4-dihydroxyphenyl moieties have shown exceptionally potent inhibition of both mushroom and human tyrosinase, with IC50 values significantly lower than that of kojic acid. nih.govresearchgate.net The 2-ethoxy-3-methoxy substitution pattern on the this compound scaffold provides a structural basis for potential interaction with the tyrosinase active site, making it a candidate for development as a skin-lightening agent in cosmetics or for treating hyperpigmentation disorders.
| Inhibitor | IC50 Value (Mushroom Tyrosinase) | Inhibition Type | Reference |
|---|---|---|---|
| Ph9 (A tyramine (B21549) derivative with a 2,4-dihydroxyphenyl moiety) | 0.059 nM | Mixed | nih.govresearchgate.net |
| Ph6 (A tyramine derivative with a cinnamate (B1238496) moiety) | 2.1 nM | Non-competitive | nih.govresearchgate.net |
| Kojic Acid (Standard) | 16,700 nM (16.7 µM) | Competitive/Mixed | mdpi.comnih.govresearchgate.net |
Anti-lipase and Antiurease Activity Mechanisms
Research into the direct anti-lipase and anti-urease activities of the this compound scaffold is limited. However, studies on other natural compounds provide insight into potential mechanisms of action.
Anti-lipase Activity: Pancreatic lipase (B570770) is a key enzyme for the digestion of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. nih.gov The anti-obesity drug Orlistat functions through this mechanism. nih.gov Natural products, particularly polyphenolic compounds like flavonoids, have been identified as lipase inhibitors. For example, Kaempferol 3-O-rhamnoside, isolated from Cynometra cauliflora, was found to be an active lipase inhibitor. nih.gov The mechanism often involves interaction with the enzyme's active site, preventing the hydrolysis of triglycerides.
Anti-urease Activity: Urease is a nickel-containing enzyme produced by some bacteria, such as Helicobacter pylori, that allows them to survive in the acidic environment of the stomach. mdpi.comnih.gov Inhibition of urease is a strategy to combat H. pylori infections, which are linked to gastritis and peptic ulcers. nih.gov Urease inhibitors can act through several mechanisms, including competitive inhibition or by interacting with the nickel ions essential for the enzyme's catalytic activity. mdpi.comresearchgate.net Plant extracts rich in tannins and flavonoids have shown significant urease inhibitory effects. nih.gov Given the phenolic nature of the acetophenone scaffold, derivatives could potentially act as urease inhibitors, but specific studies are needed to confirm this.
In Silico Predictive Modeling for SAR Studies
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for elucidating the SAR of chemical scaffolds and predicting their biological activities. upf.edunih.gov These computational approaches are used to build models that correlate a compound's structural or physicochemical properties with its toxicological effects or therapeutic efficacy. upf.edumdpi.comresearchgate.net
For scaffolds related to this compound, in silico modeling has been instrumental in several areas:
Anti-inflammatory Activity: Molecular docking studies have been used to propose a binding model for 3-alkoxy-4-methanesulfonamido acetophenone derivatives within the active site of the COX-2 enzyme, helping to explain their anti-inflammatory effects. nih.gov
Tyrosinase Inhibition: Docking simulations have successfully predicted the binding modes of methoxy-substituted tyramine derivatives in the catalytic site of mushroom tyrosinase. nih.govresearchgate.net These studies revealed that active compounds bind near the copper ions in the active site, confirming the proposed mechanism of inhibition and guiding the design of more potent inhibitors. nih.govresearchgate.net
ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. upf.edu For acetophenone derivatives, calculations of physicochemical properties have been used to assess their compliance with guidelines like Lipinski's rules, which predict oral bioavailability. nih.gov
These predictive models save significant time and resources by allowing researchers to prioritize the synthesis of compounds with the highest probability of desired activity and favorable pharmacokinetic profiles, thereby accelerating the drug discovery process. upf.edu
Molecular Docking Studies with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the acetophenone scaffold, which is the foundational structure of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. These studies have primarily focused on derivatives of acetophenone, investigating their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
Research on various acetophenone derivatives has revealed interactions with several key biological targets:
Antimicrobial Targets: Docking studies have been performed on acetophenone derivatives against microbial enzymes. For instance, in a study exploring antimicrobial agents, isatin (B1672199) and acetophenone-based derivatives were docked against the penicillin-binding protein (PDB ID: 3ACX). Several derivatives showed excellent docking scores, suggesting stable binding interactions and significant antimicrobial potential.
Enzyme Inhibition: Methoxylated chalcones, which share structural similarities with the target compound, have been investigated as inhibitors of human monoamine oxidase A and B (hMAO-A and hMAO-B). Molecular docking studies helped to identify the binding modes of these compounds within the inhibitor binding cavity of hMAO-B.
Anticancer Targets: The anticancer potential of acetophenone-related structures has also been explored. Docking studies of 1,2,3-triazole derivatives bearing a 4-methoxyphenyl (B3050149) group were conducted against the epidermal growth factor receptor (EGFR) to predict their inhibitory potential. Similarly, methoxy flavone (B191248) derivatives, which contain a methoxyphenyl group, have been docked into the binding pockets of the human estrogen receptor alpha (ER-α) and EGFR to explore their anti-breast cancer activity.
The following table summarizes findings from molecular docking studies on compounds structurally related to the acetophenone scaffold.
| Compound Class | Biological Target | Key Findings |
|---|---|---|
| Isatin-Acetophenone Hybrids | Penicillin-Binding Protein (PDB: 3ACX) | Derivatives exhibited high docking scores, indicating strong potential as antimicrobial agents. |
| Fluorinated Methoxylated Chalcones | Monoamine Oxidase B (MAO-B) | Compounds showed selective and reversible inhibition, with docking studies revealing binding modes within the enzyme's active site. |
| 1-(4-methoxyphenyl)-1H-1,2,3-triazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | Docking results suggested promising inhibitory potential against EGFR, a key target in cancer therapy. |
| 3-Methoxy Flavone Derivatives | Estrogen Receptor Alpha (ER-α) & EGFR | Docking scores were comparable to control ligands, indicating potential as anti-breast cancer agents. |
| Bis-Schiff bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-1 and -3 (PDE-1, PDE-3) | Docking studies clarified the binding interactions of potent inhibitors within the active sites of PDE enzymes. |
These studies collectively suggest that the acetophenone core, with varied substitutions like the ethoxy and methoxy groups found in this compound, is a versatile scaffold for interacting with a range of biological targets. The specific substitution pattern on the phenyl ring is crucial in determining the binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. core.ac.uk For acetophenone derivatives, QSAR studies have been conducted to understand the physicochemical properties that govern their bioactivity.
A notable QSAR study evaluated the antibacterial activity of 20 acetophenone derivatives against several Gram-positive and Gram-negative bacteria. nih.gov The key findings from this research include:
Influential Descriptors: The antibacterial activity was predominantly influenced by spatial, electronic, and topological descriptors. This indicates that the size, shape, and electronic environment of the substituents on the acetophenone ring are critical for its antibacterial efficacy. nih.gov
Model Statistics: The developed QSAR models showed good statistical significance, with correlation coefficients (r²) ranging from 0.76 to 0.91 and cross-validated correlation coefficients (q²) from 0.56 to 0.85. nih.gov These values suggest that the models have a reliable predictive ability for the antibacterial activity of new acetophenone derivatives. nih.gov
Active Compounds: Among the tested compounds, derivatives with 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro substitutions were found to be the most active. nih.gov The activity of the 4-ethoxy derivative is particularly relevant to the this compound scaffold.
Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). ontosight.ai
While a specific pharmacophore model for this compound has not been published, a hypothetical model can be conceptualized based on its structure and data from related compounds. The key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone (B97240) group.
Aromatic Ring: The substituted phenyl ring, which can engage in π-π stacking or hydrophobic interactions.
Hydrogen Bond Acceptors/Hydrophobic Features: The oxygen atoms of the ethoxy and methoxy groups, which can also contribute to hydrophobic interactions.
Such a model would serve as a 3D query to screen compound libraries for molecules with a similar interaction pattern, potentially leading to the discovery of new compounds with similar biological activities.
Exploration of Related Bioactive Compounds and Their Structural Similarities
Several naturally occurring and synthetic compounds with an acetophenone core exhibit significant biological activities. The structural arrangement of substituents on the phenyl ring plays a pivotal role in defining their pharmacological profiles.
Paeonol (B1678282) (2'-Hydroxy-4'-methoxyacetophenone): A major active component isolated from the root bark of Paeonia suffruticosa, paeonol has a wide range of documented pharmacological effects, including anti-inflammatory, neuroprotective, anti-tumor, and cardioprotective activities. nih.govresearchgate.netnih.gov Structurally, it is an isomer of the hydroxylated precursor of this compound, featuring a hydroxyl and a methoxy group. Its broad bioactivity underscores the potential of substituted acetophenones as therapeutic agents. nih.gov
Apocynin (4'-Hydroxy-3'-methoxyacetophenone or Acetovanillone): Found in the roots of Apocynum cannabinum and Picrorhiza kurroa, apocynin is well-known as an inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS). selleckchem.comnih.govnih.gov Due to this activity, it exhibits significant anti-inflammatory and antioxidant effects. selleckchem.comresearchgate.net Its structure is isomeric to the hydroxylated precursor of the target compound, differing in the substitution pattern on the phenyl ring. The activity of apocynin highlights how the relative positions of hydroxyl and methoxy groups can dictate the specific biological target. nih.gov
Iloperidone (B1671726): This atypical antipsychotic agent is a more complex synthetic molecule that contains a 4-acetyl-2-methoxyphenyl ether moiety. nih.govdrugbank.com This structural fragment is closely related to this compound, differing by the presence of a longer ether linkage at the 4-position instead of an ethoxy group at the 2-position. Iloperidone functions as an antagonist at dopamine (B1211576) D2 and serotonin 5-HT2A receptors. psychopharmacologyinstitute.com The inclusion of the substituted acetophenone core in a complex drug molecule like iloperidone demonstrates the utility of this scaffold in designing psychoactive agents.
The table below provides a comparison of these related bioactive compounds.
| Compound Name | Structure | Key Biological Activities | Structural Similarity to this compound |
|---|---|---|---|
| Paeonol | Anti-inflammatory, neuroprotective, anti-tumor, antioxidant. nih.govnih.gov | Positional isomer of the corresponding 2-hydroxy-3-methoxyacetophenone precursor. Both are substituted methoxyacetophenones. | |
| Apocynin (Acetovanillone) | NADPH oxidase inhibitor, anti-inflammatory, antioxidant. selleckchem.comnih.gov | Positional isomer of the corresponding 2-hydroxy-3-methoxyacetophenone precursor. Both are substituted methoxyacetophenones. | |
| Iloperidone | Atypical antipsychotic; Dopamine D2 and Serotonin 5-HT2A antagonist. nih.govpsychopharmacologyinstitute.com | Contains a 4-acetyl-2-methoxyphenyl ether core, which is structurally related to the substituted acetophenone scaffold. |
The exploration of these related compounds reveals that the substituted acetophenone framework is a privileged scaffold in medicinal chemistry. The nature and position of the alkoxy and hydroxy groups on the phenyl ring are critical determinants of the biological activity, influencing the compound's ability to interact with specific enzymes and receptors.
Advanced Research Directions and Future Perspectives
Potential in Advanced Synthetic Organic Chemistry as Versatile Reagents and Building Blocks
The acetophenone (B1666503) framework is a well-established precursor in the synthesis of a diverse array of heterocyclic compounds. researchgate.net The presence of the electron-donating alkoxy groups in 1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one can influence the reactivity of the acetyl group and the aromatic ring, opening avenues for the construction of novel and complex molecular architectures. bioorganica.com.ua For instance, substituted acetophenones are valuable starting materials for the synthesis of chalcones, which in turn are precursors to flavonoids, pyrimidines, and other biologically active heterocycles. The specific substitution pattern of this compound could be exploited to direct the regioselectivity of these cyclization reactions, leading to the formation of unique heterocyclic systems with potential applications in medicinal chemistry and materials science.
Future research is anticipated to focus on leveraging this compound as a key building block in diversity-oriented synthesis to generate libraries of novel compounds for biological screening. nih.gov Its utility in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step, is another promising area of exploration.
Interdisciplinary Research with Materials Science and Polymer Chemistry
The aromatic nature and reactive carbonyl group of this compound make it a candidate for incorporation into novel polymeric materials. Research into acetophenone derivatives has demonstrated their potential use in the synthesis of functional polymers, such as poly(phenylacetylenes), through the conversion of acetophenone enol ester polymers. The alkoxy substituents on the phenyl ring could modulate the electronic and optical properties of such polymers, potentially leading to materials with tailored fluorescence, conductivity, or liquid crystalline properties. organic-chemistry.org
Furthermore, the development of porous organic polymers (POPs) incorporating acetophenone-like structures has shown promise for applications in catalysis. dtu.dk The specific functionalities of this compound could be integrated into POPs to create materials with specific host-guest binding capabilities or catalytic activities. The interaction of alkoxy groups with metal catalysts is another area ripe for investigation, with potential applications in the development of novel catalytic systems. researchgate.net
Development of Chemical Probes and Biological Tools based on the Scaffold
Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes. bath.ac.ukmdpi.com The inherent photophysical properties of aromatic ketones, which can be tuned by substituents on the aromatic ring, provide a foundation for the design of novel fluorescent probes. The alkoxy groups in this compound are known to influence the fluorescence characteristics of aromatic compounds.
Future research could focus on modifying the this compound scaffold to create "turn-on" fluorescent probes that exhibit enhanced emission upon binding to a specific biological target. researchgate.net For example, the acetyl group could be functionalized with a recognition moiety for a particular enzyme or biomolecule. The development of such probes would enable real-time imaging of biological events at the cellular level. frontiersin.orgnih.gov
Rational Design and Discovery of New Chemical Entities with Enhanced Specificity
The acetophenone scaffold is a common feature in many biologically active compounds, including natural products and synthetic drugs. nih.govnih.govmdpi.com The principles of rational drug design can be applied to the this compound structure to develop new therapeutic agents with improved potency and selectivity. researchgate.netresearchgate.netrug.nl By understanding the structure-activity relationships (SAR) of related compounds, medicinal chemists can strategically modify the ethoxy, methoxy (B1213986), and acetyl groups to optimize interactions with specific biological targets. google.com
Computational modeling and molecular docking studies can be employed to predict the binding affinity of derivatives of this compound to various protein targets. nih.gov This in silico approach can guide the synthesis of new chemical entities with enhanced specificity for enzymes, receptors, or ion channels implicated in disease. The goal is to design molecules that maximize therapeutic efficacy while minimizing off-target effects.
Mechanistic Insights into Reactivity and Biological Activity through Integrated Experimental and Computational Approaches
A synergistic approach combining experimental studies and computational modeling is crucial for gaining a deep understanding of the reactivity and biological activity of this compound and its derivatives. Experimental techniques such as kinetic studies and spectroscopic analysis can elucidate reaction mechanisms and identify reactive intermediates.
Complementary computational methods, such as density functional theory (DFT) calculations, can provide detailed insights into the electronic structure, reaction pathways, and transition states involved in chemical transformations. dtu.dk Similarly, molecular dynamics simulations can be used to model the interactions of these compounds with biological macromolecules, providing a dynamic picture of the binding process. rsc.org This integrated approach will be instrumental in predicting the biological activity of new derivatives and in optimizing their properties for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one, and how do solvent choice and temperature influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or etherification of substituted acetophenones. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) accelerate acylation but may promote side reactions like demethylation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while non-polar solvents (e.g., toluene) improve regioselectivity .
- Catalysts : Lewis acids (e.g., AlCl₃) are critical for activating carbonyl groups. Monitor reaction progress via TLC or HPLC to optimize quenching times .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy/ethoxy proton signals at δ 3.8–4.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks in aromatic regions .
- IR : The carbonyl stretch (C=O) appears at ~1680 cm⁻¹. Discrepancies between calculated and observed spectra may arise from crystallographic disorder; cross-validate with X-ray data .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can purification methods be tailored to isolate this compound with high purity?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate methoxy/ethoxy isomers.
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity. Monitor melting points (expected ~75–80°C) to assess purity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density maps. The methoxy group at C3 directs electrophiles to C5 via resonance stabilization, while ethoxy at C2 sterically hinders C1 .
- Isotopic Labeling : Deuterium tracing in H₂SO₄-mediated reactions validates proposed intermediates .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer. SHELXT (intrinsic phasing) solves initial structures .
- Refinement : SHELXL refines thermal parameters and hydrogen bonding. Discrepancies between NMR and X-ray data (e.g., bond lengths) are resolved by checking for twinning or disorder .
Q. What strategies are employed to assess the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ calculations. Compare with control inhibitors (e.g., ketoconazole) .
- Docking Studies : AutoDock Vina simulates binding to active sites (e.g., COX-2). Validate with mutagenesis data to confirm key residues (e.g., Arg120 interactions) .
Q. How can contradictory data from synthetic and analytical workflows be systematically addressed?
- Methodological Answer :
- Case Example : If HPLC purity (>99%) conflicts with NMR impurities, perform spiking experiments with suspected byproducts (e.g., demethylated analogs).
- Statistical Tools : Principal Component Analysis (PCA) identifies outliers in spectral datasets. Replicate experiments under controlled humidity/temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
